molecular formula C15H14O4 B2702422 2',4'-Dimethoxybiphenyl-3-carboxylic acid CAS No. 728919-16-2

2',4'-Dimethoxybiphenyl-3-carboxylic acid

Cat. No.: B2702422
CAS No.: 728919-16-2
M. Wt: 258.273
InChI Key: QZFMGHVOUAXVGA-UHFFFAOYSA-N
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Description

2',4'-Dimethoxybiphenyl-3-carboxylic acid is a biphenyl derivative featuring two methoxy groups at the 2' and 4' positions of one benzene ring and a carboxylic acid group at the 3-position of the adjacent ring. Its structure allows for diverse interactions, such as hydrogen bonding (via the carboxylic acid) and hydrophobic interactions (via the aromatic rings and methoxy groups). However, discrepancies in reported CAS numbers (e.g., 728919-16-2 in vs. 640768-04-3 in ) highlight the need for careful verification in literature .

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-12-6-7-13(14(9-12)19-2)10-4-3-5-11(8-10)15(16)17/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFMGHVOUAXVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728919-16-2
Record name 728919-16-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’-Dimethoxybiphenyl-3-carboxylic acid typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of 2’,4’-Dimethoxybiphenyl-3-carboxylic acid may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of advanced catalysts and automated systems helps in achieving consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions: 2’,4’-Dimethoxybiphenyl-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2’,4’-Dimethoxybiphenyl-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,4’-Dimethoxybiphenyl-3-carboxylic acid involves its interaction with specific molecular targets. The methoxy groups and the carboxylic acid group play crucial roles in binding to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that lead to the desired biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Positional Isomers of Methoxy-Substituted Biphenyl Carboxylic Acids

3',4'-Dimethoxybiphenyl-3-carboxylic Acid
  • CAS : 676348-31-5
  • Molecular Weight : 258.27 g/mol
  • Applications : Used in pharmacological research and as a reference standard.
  • Priced at €325.00/g (CymitQuimica, 1g) .
3',5'-Dimethoxybiphenyl-3-carboxylic Acid
  • CAS : 1215205-86-9
  • Purity : 95%
  • Key Differences : The symmetric 3',5'-dimethoxy arrangement may improve crystallinity compared to asymmetric isomers, influencing solubility and synthetic yield .
4'-Methoxybiphenyl-3-carboxylic Acid
  • CAS: Referenced under multiple synonyms (e.g., 4'-methoxybiphenyl-3-carboxylic acid) .

Derivatives with Additional Functional Groups

5-n-Butyl-4,4'-dimethoxybiphenyl-3-carboxylic Acid
  • Synthesis Yield : 75% via ester hydrolysis .
  • Applications : Investigated as a selective inhibitor of cytochrome P450 enzymes, demonstrating how alkyl chains enhance lipophilicity and target engagement .
4'-Fluoro-4-methoxy-5-methylbiphenyl-3-carboxylic Acid
  • Molecular Weight : 260 g/mol (MS data) .
  • Key Differences : Fluorine substitution introduces electron-withdrawing effects, increasing acidity of the carboxylic acid group (pKa ~2.5–3.0) compared to purely methoxy-substituted analogs (pKa ~4.0–4.5) .
2'-Methoxy-6'-methylbiphenyl-3-carboxylic Acid
  • Molecular Weight : 242.27 g/mol .
  • Applications : Used as a pharmaceutical impurity standard, emphasizing the role of methyl groups in altering chromatographic retention times .

Multi-Carboxylic Acid Derivatives

4,4′-Dimethoxybiphenyl-3,3′-dicarboxylic Acid
  • Applications : Employed in metal-organic frameworks (MOFs) due to its dual carboxylic acid groups, enabling coordination with metal ions .
  • Structural Impact: The dicarboxylic acid structure enhances rigidity and porosity in MOFs, unlike mono-carboxylic analogs .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Polarity)
2',4'-Dimethoxybiphenyl-3-carboxylic acid 258.27* Not reported Moderate (methoxy enhances lipophilicity)
3',4'-Dimethoxybiphenyl-3-carboxylic acid 258.27 Not reported Lower (planar structure may reduce solubility)
4,4′-Dimethoxybiphenyl-3,3′-dicarboxylic acid 358.34 274° Low (high crystallinity)

*Calculated based on molecular formula.

Biological Activity

2',4'-Dimethoxybiphenyl-3-carboxylic acid (C15H14O4) is an organic compound characterized by its biphenyl structure, which includes two methoxy groups and a carboxylic acid group. This unique configuration imparts significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology. Recent studies have highlighted its potential as an antimicrobial and anticancer agent, as well as its role in enzyme modulation.

  • Molecular Formula : C15H14O4
  • Molecular Weight : 258.27 g/mol
  • Boiling Point : Approximately 434 °C
  • Density : 1.199 g/cm³

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Its mechanism likely involves the disruption of microbial cell membranes and interference with essential metabolic pathways.

Pathogen Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The compound has shown promise in preclinical studies for its anticancer properties. It appears to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation.

Case Study : A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a significant decrease in cell viability, with IC50 values observed at concentrations around 25 μM. The compound was found to activate caspase pathways, leading to programmed cell death.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The carboxylic acid group facilitates binding to enzyme active sites, potentially inhibiting their activity.
  • Signal Transduction Modulation : The methoxy groups may influence signaling pathways by altering receptor interactions or downstream signaling cascades.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Molecular Structure Biological Activity
2',5'-Dimethoxybiphenyl-3-carboxylic acidStructureModerate antimicrobial activity
4,4'-Dimethoxybiphenyl-3-carboxylic acidStructureLow anticancer activity
3,3'-Dimethoxybiphenyl-4-carboxylic acidStructureNo significant biological activity

The positioning of the methoxy and carboxylic acid groups significantly influences the reactivity and biological properties of these compounds.

Research Applications

This compound serves as a valuable intermediate in organic synthesis and has potential applications in:

  • Medicinal Chemistry : Development of new therapeutic agents targeting cancer and infectious diseases.
  • Material Science : Utilization in the synthesis of advanced materials such as liquid crystals and polymers.

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